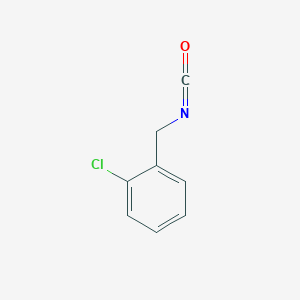

2-Chlorobenzyl isocyanate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various functionalized derivatives of heterocyclic compounds using chlorobenzyl isocyanates has been explored in several studies. For instance, the cyclocondensation of 1-chlorobenzyl isocyanates with nitroketeneacetals has been used to synthesize novel derivatives of dihydropyrimidin-2(1H)-one, which further undergo substitution and elimination reactions to yield different tautomeric forms . Another study demonstrates the reaction of 1-chloroalkyl isocyanates with benzothiazolyl compounds, leading to the formation of pyrimido[1,3]benzothiazol-1-ones and their isomers . Additionally, the condensation of 1-chlorobenzyl isocyanates with N-arylfumarates results in the formation of tetrahydropyrimidine derivatives, which can be hydrolyzed to yield carboxylic acids . A synthetic approach for 1-chloro-2,2,2-trifluoroethyl isocyanate has been developed, showcasing its potential as a bielectrophilic building block for further functionalization .

Molecular Structure Analysis

The molecular structures of chlorophenyl-substituted dihydroquinazolin-4(1H)-ones have been determined using single crystal XRD. These compounds exhibit a variety of weak interactions, including halogen-mediated interactions and hydrogen bonds, which contribute to the stability of their crystal packing. The presence of chiral centers in these molecules leads to chiral self-discrimination or self-recognition in the crystal structures .

Chemical Reactions Analysis

The reactivity of isocyanates with chlorobenzylic cations has been studied, resulting in the formation of 1-oxoisoindolium salts. These salts can undergo hydrolysis to yield phthalimides or react with other nucleophiles to form different products . The reaction of perhaloethyl isocyanates with mercaptophenol and dimercaptobenzene leads to the formation of oxathiazepines and dithiazepine, which can undergo ring contraction to yield isocyanatooxathiolanes and dithiolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dichlorobenzene, a related chlorinated compound, have been documented. It is a colorless, non-flammable liquid with an unpleasant odor, insoluble in water but miscible with most organic solvents. It is used as an intermediate in the production of other chemicals and as a solvent in isocyanate production. The uptake of 1,2-dichlorobenzene can occur through inhalation or skin contact in occupational settings .

Wissenschaftliche Forschungsanwendungen

Bio-based Isocyanate Production

Scientific Field: Green Chemistry

Methods of Application: The production of bio-based isocyanates involves the synthesis of isocyanate compounds directly from biomass . The specific methods and technical details of this process are not provided in the source .

High-Voltage Film-Forming Additive for Lithium-Ion Batteries

Scientific Field: Energy Storage

Methods of Application: BI, containing a single isocyanate functional group, is added to the high-voltage electrolyte of lithium-ion batteries . The preferential oxidation of BI helps in the construction of a homogeneous and stable cathode electrolyte interphase (CEI) film on the surface of the electrode .

Results/Outcomes: The addition of 3 wt% BI to the electrolyte improved the cycling stability of the cell . The capacity retention of Li||LiNi 0.8 Co 0.1 Mn 0.1 O 2 was maintained at 79.4% after 200 cycles, which was greater than that of the baseline electrolyte (66.9%) .

Detection Techniques for Airborne Isocyanates

Scientific Field: Environmental Science

Methods of Application: The detection of airborne isocyanates involves the derivatization of isocyanates with an amine or hydroxyl agent at the time of sample collection . The resulting derivatives are then analyzed using various analytical techniques such as colorimetry, gas chromatography (GC), and high-performance liquid chromatography .

Results/Outcomes: The specific results or outcomes of this application are not provided in the source .

Blocked Isocyanates

Scientific Field: Polymer Chemistry

Methods of Application: The production of blocked isocyanates involves the reaction of isocyanates with blocking agents . The specific methods and technical details of this process are not provided in the source .

Results/Outcomes: The review brings together updated examples of functionalities used and places specific emphasis on the analytical techniques used for the determination of deblocking temperature .

Proteomics Research

Scientific Field: Biochemistry

Methods of Application: The specific methods and technical details of how 2-Chlorobenzyl isocyanate is used in proteomics research are not provided in the source .

Results/Outcomes: The specific results or outcomes of this application are not provided in the source .

Blocked Isocyanates

Scientific Field: Polymer Chemistry

Methods of Application: The production of blocked isocyanates involves the reaction of isocyanates with blocking agents . The specific methods and technical details of this process are not provided in the source .

Results/Outcomes: The review brings together updated examples of functionalities used and places specific emphasis on the analytical techniques used for the determination of deblocking temperature .

Proteomics Research

Scientific Field: Biochemistry

Methods of Application: The specific methods and technical details of how 2-Chlorobenzyl isocyanate is used in proteomics research are not provided in the source .

Results/Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2-Chlorobenzyl isocyanate are not mentioned in the search results, it is noted that benzylic ureas, which can be synthesized from benzylic isocyanates, are common motifs in FDA-approved drugs and bioactive targets in medicinal chemistry . This suggests potential future directions in pharmaceutical applications.

Eigenschaften

IUPAC Name |

1-chloro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWLEYNCGRJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369865 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzyl isocyanate | |

CAS RN |

55204-93-8 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)